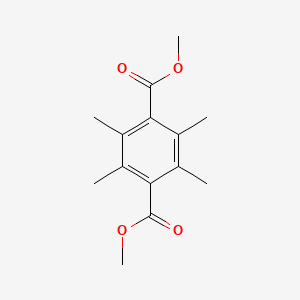

Dimethyl 2,3,5,6-tetramethylterephthalate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

DTMT can be synthesized via several methods, including the esterification of terephthalic acid with methanol in the presence of a catalyst and the reaction of 2,3,5,6-tetramethylhydroquinone with dimethyl carbonate in the presence of a base.Molecular Structure Analysis

The molecular structure of DTMT is represented by the formula C14H18O4 . The InChI code for this compound is 1S/C14H18O4/c1-7-8(2)12(14(16)18-6)10(4)9(3)11(7)13(15)17-5/h1-6H3 .Applications De Recherche Scientifique

Electrocatalytic Hydrogen Evolution

Dimethyl 2,3,5,6-tetramethylterephthalate has been utilized in the synthesis of cyclic polyoxothiomolybdates, which are instrumental in electrocatalytic hydrogen evolution reactions. These compounds, including Mo12DMT and Mo12DFMT, have shown the capability to promote the reduction of protons into hydrogen in aqueous mediums. The influence of the embedded ligand, such as this compound, has been highlighted, aiding in proposing a mechanism for hydrogen evolution reaction catalyzed by these clusters (Hijazi et al., 2013).

Color Polymorphism in Solid-State

Research on the polymorphism of dimethyl compounds like dimethyl 3,6-dichloro-2,5-dihydroxyterephthalate has provided insights into the diverse solid-state packing and color variations in these compounds. Investigations have explored the structural differences and the influence of intermolecular interactions on electron distribution, which can be relevant to the understanding of this compound as well (Peeters et al., 2001).

Synthesis of Polycyclic Sulfur-containing Compounds

This compound serves as an important intermediate in synthesizing various sulfur-containing polycyclic compounds. Its applications extend to the generation of macrobicyclic Fe sequestering agents and enterobactin analogues, highlighting its versatility in complex organic syntheses (Huang & Liang, 2007).

Transesterification Catalysis

This compound has been studied in the context of transesterification reactions. For instance, the kinetics of transesterification of dimethyl terephthalate with 1,4-butanediol, catalyzed by tetrabutyl titanate, have been investigated, indicating its potential as a reactant in catalytic processes (Hsu & Choi, 1986).

Environmental Impact Reduction

This compound's derivatives have been examined for their environmental impact. For example, the potential of esterase DmtH in transforming dimethyl terephthalate, a widely used ingredient in plastic manufacturing, to less toxic mono-methyl terephthalate, highlights its role in reducing the environmental burden of industrial compounds (Cheng et al., 2020).

Propriétés

IUPAC Name |

dimethyl 2,3,5,6-tetramethylbenzene-1,4-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O4/c1-7-8(2)12(14(16)18-6)10(4)9(3)11(7)13(15)17-5/h1-6H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STTLSBBIBVBSII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=C1C(=O)OC)C)C)C(=O)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-Ethylimino-1-oxa-9lambda6-thia-4-azaspiro[5.5]undecane 9-oxide;dihydrochloride](/img/structure/B2749839.png)

![N'-(5-chloro-2-methylphenyl)-N-methyl-N-(2-{5-[4-(pyrrolidin-1-ylcarbonyl)phenyl]-1,2,4-oxadiazol-3-yl}ethyl)urea](/img/structure/B2749840.png)

![N-(4-fluorobenzyl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide](/img/structure/B2749841.png)

![7-Fluoro-3-({1-[2-(3-methoxyphenyl)acetyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2749844.png)

![(Z)-4-(((1-(3-fluorobenzyl)-2,2-dioxido-4-oxo-1H-thieno[3,2-c][1,2]thiazin-3(4H)-ylidene)methyl)amino)benzenesulfonamide](/img/structure/B2749847.png)

![5-{[3-(1H-imidazol-1-yl)propyl]amino}-2-[4-(morpholin-4-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2749854.png)

![5-(benzo[d][1,3]dioxol-5-ylamino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2749855.png)

![methyl 1-(2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetyl)piperidine-4-carboxylate](/img/structure/B2749858.png)